molecular formula C10H5Cl2NO2 B13631676 1,6-Dichloroisoquinoline-3-carboxylic acid

1,6-Dichloroisoquinoline-3-carboxylic acid

Cat. No.: B13631676
M. Wt: 242.05 g/mol
InChI Key: BSMPBHPEBKTLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dichloroisoquinoline-3-carboxylic acid is an organic compound with the chemical formula C11H5Cl2NO2. It is a heterocyclic aromatic compound characterized by the presence of two chlorine atoms and a carboxylic acid group on its isoquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloroisoquinoline-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the chlorination of isoquinoline derivatives followed by carboxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step may involve the use of carbon dioxide under high pressure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted isoquinoline derivatives, quinoline derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,6-Dichloroisoquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its antibacterial properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,6-Dichloroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes. This leads to the inhibition of bacterial growth and replication . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for research and development.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloroisoquinoline-6-carboxylic acid: Similar in structure but with chlorine atoms at different positions.

    Isoquinoline-3-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain chemical reactions.

Uniqueness

1,6-Dichloroisoquinoline-3-carboxylic acid is unique due to the specific positioning of its chlorine atoms, which enhances its reactivity and potential for substitution reactions. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse chemical and biological properties.

Properties

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

IUPAC Name

1,6-dichloroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H5Cl2NO2/c11-6-1-2-7-5(3-6)4-8(10(14)15)13-9(7)12/h1-4H,(H,14,15)

InChI Key

BSMPBHPEBKTLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(C=C2C=C1Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.